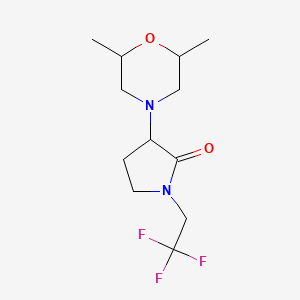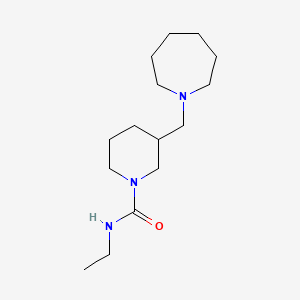
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMP is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
Mécanisme D'action
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. Activation of these receptors can lead to various physiological effects, including bronchodilation, vasodilation, and increased heart rate. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have a higher affinity for beta-2 adrenergic receptors, which are primarily located in the lungs and can cause bronchodilation.
Biochemical and Physiological Effects:
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can increase cAMP levels, which can activate protein kinase A and lead to various downstream effects. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been shown to have bronchodilator effects in animal models, which can improve airway function. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have vasodilator effects, which can improve blood flow and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied, and its mechanism of action is well understood. However, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol also has some limitations. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has not been extensively studied in humans, which can limit its potential applications in medicine.
Orientations Futures
There are several future directions for 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol research. One potential direction is to study its potential applications in treating respiratory diseases such as asthma. Another potential direction is to study its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol's potential applications in agriculture and environmental science warrant further investigation.
Méthodes De Synthèse
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized through a multistep process starting from 2-thiophenemethanol. The first step involves the formation of a tetrazole ring by reacting 2-aminopyridine with sodium azide. The resulting compound is then reacted with 2-chloroethanol to form the ether linkage. Finally, the thiophene ring is introduced by reacting the intermediate compound with 2-thiophenemethanol in the presence of a base.
Applications De Recherche Scientifique
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have bronchodilator effects, which makes it a potential treatment for respiratory diseases such as asthma. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been studied for its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In agriculture, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have plant growth-promoting effects, which can improve crop yields. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been studied for its potential use in environmental science as a biodegradable surfactant.
Propriétés
IUPAC Name |
1-(5-pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-11(9-21-10-12-4-3-7-22-12)8-19-14(16-17-18-19)13-5-1-2-6-15-13/h1-7,11,20H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFKOXTFLWWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=NN2CC(COCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)